molecular formula C15H13ClN2O2 B2971628 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide CAS No. 1147386-52-4

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide

Cat. No. B2971628
M. Wt: 288.73
InChI Key: DKYXIXVRMWMONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide, also known as PD98059, is a highly specific inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It is a synthetic compound that has been extensively used in scientific research to understand the role of MAPK signaling pathways in various cellular processes.

Scientific Research Applications

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide is widely used in scientific research to investigate the role of MAPK signaling pathways in various cellular processes. It has been shown to inhibit the activation of ERK1/2, which are downstream targets of MEK. This inhibition has been used to elucidate the role of MAPK signaling in cell proliferation, differentiation, apoptosis, and other cellular processes. 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has also been used to study the effects of MAPK signaling in cancer, cardiovascular diseases, and neurological disorders.

Mechanism Of Action

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide inhibits the activation of MEK, which is a key kinase in the MAPK signaling pathway. MEK activates ERK1/2, which then phosphorylates downstream targets. 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide binds to the ATP-binding site of MEK and prevents its activation, thereby inhibiting the phosphorylation of ERK1/2 and downstream targets.

Biochemical And Physiological Effects

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activation of MEK and downstream targets, leading to a decrease in cell proliferation and an increase in apoptosis. Physiologically, it has been shown to have anti-inflammatory effects, reduce ischemia-reperfusion injury in the heart, and protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide is its specificity for MEK. It has been extensively studied and is well-characterized, making it a reliable tool for investigating the role of MAPK signaling pathways in various cellular processes. However, it is important to note that 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has limitations in terms of its stability and solubility. It is also important to use appropriate controls when using 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide in experiments to ensure that the observed effects are specific to MEK inhibition.

Future Directions

There are many future directions for the use of 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide in scientific research. One area of interest is the role of MAPK signaling in cancer. 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to investigate its potential as a cancer therapy. Another area of interest is the role of MAPK signaling in neurodegenerative diseases. 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide has been shown to protect against neuronal death in animal models of Parkinson's disease and Alzheimer's disease, and further studies are needed to investigate its potential as a neuroprotective agent. Additionally, there is interest in developing more potent and selective MEK inhibitors for use in scientific research and as potential therapeutics.

Synthesis Methods

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide is synthesized through a series of chemical reactions. The starting material is 2-chloropyridine-4-carboxamide, which is reacted with 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide.

properties

IUPAC Name

2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-14-9-10(5-7-17-14)15(19)18-12-6-8-20-13-4-2-1-3-11(12)13/h1-5,7,9,12H,6,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYXIXVRMWMONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.